1-(6-Bromohexoxy)-3-phenoxybenzene
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Overview
Description
1-(6-Bromohexoxy)-3-phenoxybenzene is an organic compound that features a brominated hexyl chain attached to a phenoxybenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromohexoxy)-3-phenoxybenzene typically involves the reaction of 6-bromo-1-hexanol with 3-phenoxybenzene under specific conditions. The process generally includes:
Nucleophilic Substitution Reaction: 6-bromo-1-hexanol reacts with 3-phenoxybenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromohexoxy)-3-phenoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(6-Bromohexoxy)-3-phenoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystalline materials and polymers with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(6-Bromohexoxy)-3-phenoxybenzene depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form more complex structures.
In Materials Science: Contributes to the formation of liquid crystalline phases, influencing the material’s properties through its molecular structure.
In Medicinal Chemistry: The brominated hexyl chain and phenoxybenzene core can interact with biological targets, potentially affecting pathways involved in disease processes.
Comparison with Similar Compounds
6-Bromo-1-hexene: A compound with a similar brominated hexyl chain but different core structure.
6-Bromo-1-hexanol: A precursor in the synthesis of 1-(6-Bromohexoxy)-3-phenoxybenzene.
1-Hexene, 6-bromo-: Another brominated hexyl compound with different applications.
Uniqueness: this compound is unique due to its combination of a brominated hexyl chain and a phenoxybenzene core, which imparts specific chemical and physical properties. This makes it valuable in applications requiring both reactivity and stability.
Properties
IUPAC Name |
1-(6-bromohexoxy)-3-phenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c19-13-6-1-2-7-14-20-17-11-8-12-18(15-17)21-16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJSNMATCHDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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